molecular formula C8H13IN2O B3017137 4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856096-39-3

4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B3017137
CAS RN: 1856096-39-3
M. Wt: 280.109
InChI Key: NVAJKGSBRIHVMW-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that have diverse biological activities.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including iodine variants, has been successfully achieved. These compounds have been subjected to detailed NMR spectroscopic studies, highlighting the unique chemical shifts and structural characteristics of these pyrazoles (Holzer & Gruber, 1995).

  • Structural Investigations : Research focusing on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has combined experimental and theoretical studies. These studies involve characterization by NMR, IR spectroscopy, and X-ray diffraction, providing insights into the structural and spectral properties of pyrazole compounds (Viveka et al., 2016).

Chemical Properties and Reactions

  • Electrosynthesis : A study on the electrosynthesis of 4-iodo-substituted pyrazoles details the iodination of various precursors, revealing the influence of substituents and their positions on the efficiency of the iodination process (Lyalin et al., 2010).

  • Reactivity and Synthesis Methods : The synthesis and iodination of structurally varying pyrazoles in heterophase medium have been explored, demonstrating high yields for a range of pyrazole derivatives. This method’s efficiency showcases the reactivity and adaptability of pyrazole compounds in different chemical environments (Lyalin & Petrosyan, 2013).

Biological and Pharmaceutical Aspects

  • Potential in Pharmacology : Research on 4-iodo-1-β-D-ribofuranosyl-3-carboxymethyl pyrazole (IPCAR) and its analogues, involving substitutions of the ribofuranosyl moiety, has been conducted. However, none of these compounds displayed significant biological activity, highlighting the challenges in developing pharmacologically active pyrazole derivatives (Manfredini et al., 2000).

properties

IUPAC Name

4-iodo-1-methyl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-3-4-12-6-8-7(9)5-10-11(8)2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAJKGSBRIHVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole

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